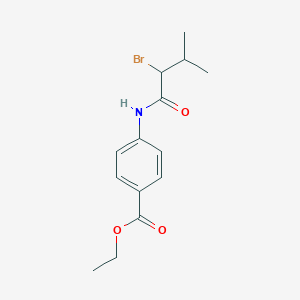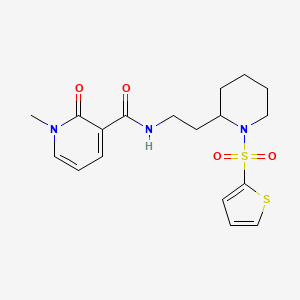
1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N3O4S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
The Mannich Reaction in Heterocyclic Synthesis : A study demonstrates the application of aminomethylation, a type of Mannich reaction, in synthesizing N,S-containing heterocycles. The process involves piperidinium derivatives undergoing aminomethylation to form tetraazatricyclo derivatives with potential for further chemical exploration (Dotsenko et al., 2012).
Anti-cancer Activity of Novel Heterocycles : Research into novel 1,2-dihydropyridine derivatives with thiophene and thiazole moieties has shown promising anti-breast cancer activity. These compounds, bearing biologically active sulfone groups, were evaluated against the MCF7 human breast cancer cell line, indicating the potential therapeutic applications of such heterocyclic compounds (Al-Said et al., 2011).
Pharmacological Characterization
Characterization of κ-Opioid Receptor Antagonists : While not directly related to the compound , studies on κ-opioid receptor antagonists provide insight into the pharmacological characterization of complex molecules. Such research outlines the process of evaluating compounds for their selectivity and potency across different opioid receptor subtypes, offering a methodological framework relevant for the pharmacological study of diverse chemical entities (Grimwood et al., 2011).
Antimicrobial and Anticancer Agents
Synthesis of Propanamide Derivatives as Anticancer Agents : The sequential synthesis of propanamide derivatives appended with piperidine-4-carboxylic acid ethyl ester and their evaluation as anticancer agents highlight the synthetic strategies and biological evaluations central to discovering new therapeutic agents. This study emphasizes the relevance of structural modification and biological assessment in the development of novel anticancer drugs (Rehman et al., 2018).
Antibacterial Study of N-substituted Derivatives : Research into the antibacterial activity of N-substituted derivatives of 1,3,4-oxadiazol-2-ylthioacetamide underscores the importance of heterocyclic chemistry in developing new antimicrobial agents. These findings contribute to our understanding of how structural variations in heterocyclic compounds can influence their biological activity, guiding the design of molecules with enhanced therapeutic properties (Khalid et al., 2016).
Propriétés
IUPAC Name |
1-methyl-2-oxo-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-20-11-4-7-15(18(20)23)17(22)19-10-9-14-6-2-3-12-21(14)27(24,25)16-8-5-13-26-16/h4-5,7-8,11,13-14H,2-3,6,9-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKGDNULEAUYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

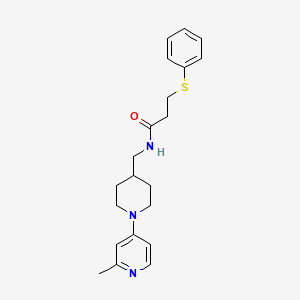
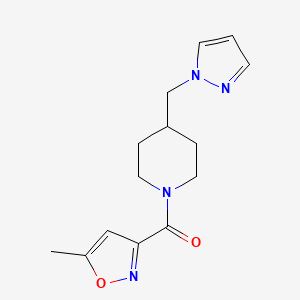
![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2858930.png)
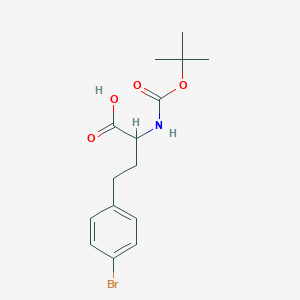
![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)

![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)
![4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2858938.png)


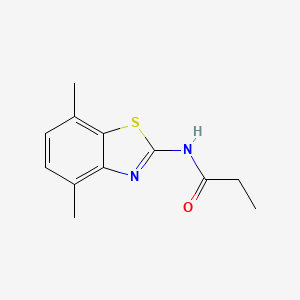
![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)

